

Unraveling the Med27 Interactome: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Med 27

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[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for investigating the protein-protein interactions of Mediator Complex Subunit 27 (Med27), a critical component of the transcriptional machinery. These detailed application notes and protocols provide a roadmap for elucidating the intricate network of interactions involving Med27, offering valuable insights for understanding its role in health and disease.

Med27 is a key subunit of the Mediator complex, a multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression.^{[1][2][3][4]} Dysregulation of Med27 function has been implicated in various developmental disorders, including neurodevelopmental syndromes characterized by intellectual disability, dystonia, and cerebellar hypoplasia, making it a significant target for further investigation.^{[5][6][7]}

These application notes provide a summary of known Med27 interactors, detailed experimental protocols for studying these interactions, and a framework for interpreting the resulting data.

Key Med27 Interaction Partners

Med27's primary role is within the Mediator complex, where it interacts with several other subunits to maintain the structural integrity and function of the complex.^[5] Beyond its role

within the Mediator complex, Med27 is known to interact with various transcription factors, modulating the expression of specific target genes.

Interacting Protein	Protein Class	Function of Interactor	Experimental Method(s)
Mediator Subunits			
MED20	Mediator Subunit	Component of the Mediator head module.	Co-Immunoprecipitation
MED22	Mediator Subunit	Component of the Mediator head module.	Co-Immunoprecipitation
MED28	Mediator Subunit	Component of the Mediator tail module.	Co-Immunoprecipitation
MED29	Mediator Subunit	Component of the Mediator tail module.	Co-Immunoprecipitation
MED30	Mediator Subunit	Component of the Mediator tail module.	Co-Immunoprecipitation
Transcription Factors			
SP1	Transcription Factor	General transcription factor involved in the expression of numerous housekeeping genes.	Co-Immunoprecipitation
KLF4	Transcription Factor	Krüppel-like factor 4, involved in cell proliferation, differentiation, and apoptosis.[8][9]	Chromatin Immunoprecipitation (ChIP), Dual-Luciferase Reporter Assay
EGR1	Transcription Factor	Early growth response 1, a zinc-finger transcription factor involved in cell growth and differentiation.[10]	CUT&Tag-seq, RNA-seq

FOS	Transcription Factor	Component of the AP-1 transcription factor complex, involved in cell proliferation, differentiation, and transformation.	CUT&Tag-seq, RNA-seq
Lhx1	Transcription Factor	LIM homeobox 1, a transcription factor crucial for embryonic brain development. [6]	Single-cell spatial transcriptomics

Quantitative Analysis of Med27 Protein-Protein Interactions

Affinity Purification followed by Mass Spectrometry (AP-MS) is a powerful technique to identify and quantify protein-protein interactions. A recent study investigating the pathogenic mechanism of a Med27 mutation (p.P280L) provided quantitative data on the differential protein interactions of wild-type (WT) and mutant Med27. The following table summarizes a subset of these findings.

Prey Protein	Description	Log2 Fold Change (Mutant vs. WT)	p-value
MED20	Mediator complex subunit 20	-1.5	<0.05
MED22	Mediator complex subunit 22	-1.2	<0.05
Protein X	Description of Protein X	2.1	<0.05
Protein Y	Description of Protein Y	-0.8	>0.05

Note: The Log2 fold change indicates the relative abundance of the prey protein in the mutant Med27 pulldown compared to the wild-type. A negative value suggests a weaker interaction with the mutant protein.

Experimental Protocols

Here, we provide detailed protocols for three key techniques to study Med27 protein-protein interactions: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS).

Co-Immunoprecipitation (Co-IP) Protocol for Med27

This protocol is designed to verify interactions between Med27 and a specific protein of interest.

1. Cell Lysis:

- Culture cells expressing endogenous or tagged Med27 and the potential interacting partner.
- Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
- Centrifuge and collect the pre-cleared supernatant.
- Add a primary antibody specific to Med27 (or its tag) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

- Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against Med27 and the suspected interacting protein.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Yeast Two-Hybrid (Y2H) Screening to Identify Novel Med27 Interactors

This protocol allows for the discovery of novel protein-protein interactions with Med27.

1. Bait and Prey Plasmid Construction:

- Clone the full-length Med27 cDNA into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (DBD).
- Construct a "prey" library by cloning a cDNA library into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (AD).

2. Yeast Transformation:

- Transform a suitable yeast strain (e.g., AH109) with the Med27-bait plasmid and select for transformants on appropriate synthetic dropout (SD) medium (e.g., SD/-Trp).
- Transform the bait-containing yeast with the prey cDNA library and select for diploid yeast on dual dropout medium (e.g., SD/-Trp/-Leu).

3. Screening for Interactions:

- Plate the diploid yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions. The activation of reporter genes (HIS3 and ADE2) allows growth on this medium.
- Positive interactions are indicated by the growth of yeast colonies.

4. Identification of Interacting Proteins:

- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
- Perform further validation of the interaction using methods like Co-IP.

Affinity Purification-Mass Spectrometry (AP-MS) for Med27 Interactome Analysis

This protocol enables the identification and quantification of the Med27 interactome.

1. Stable Cell Line Generation:

- Generate a stable cell line expressing tagged Med27 (e.g., with a FLAG or Strep-tag).

2. Cell Culture and Lysis:

- Grow a large-scale culture of the stable cell line.
- Lyse the cells using a lysis buffer optimized for maintaining protein complexes.

3. Affinity Purification:

- Incubate the cell lysate with affinity beads (e.g., anti-FLAG M2 magnetic beads) to capture the tagged Med27 and its interacting proteins.
- Wash the beads extensively to remove non-specific binders.

4. Elution and Sample Preparation:

- Elute the protein complexes from the beads using a competitive eluent (e.g., 3xFLAG peptide) or by changing the buffer conditions.
- Precipitate the eluted proteins (e.g., with TCA) and digest them into peptides using trypsin.

5. Mass Spectrometry Analysis:

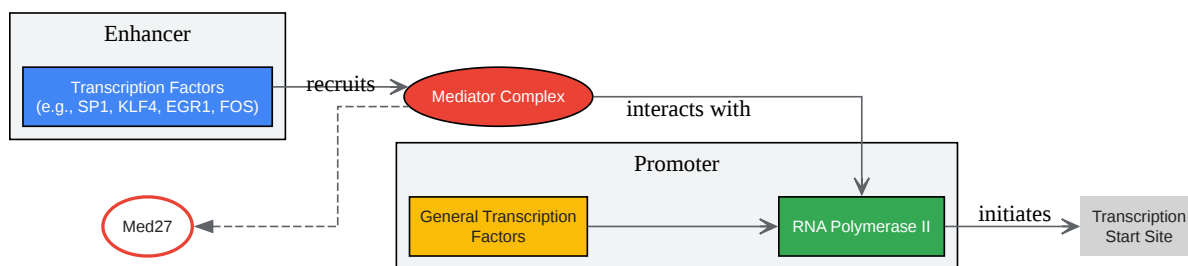
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot or MaxQuant).

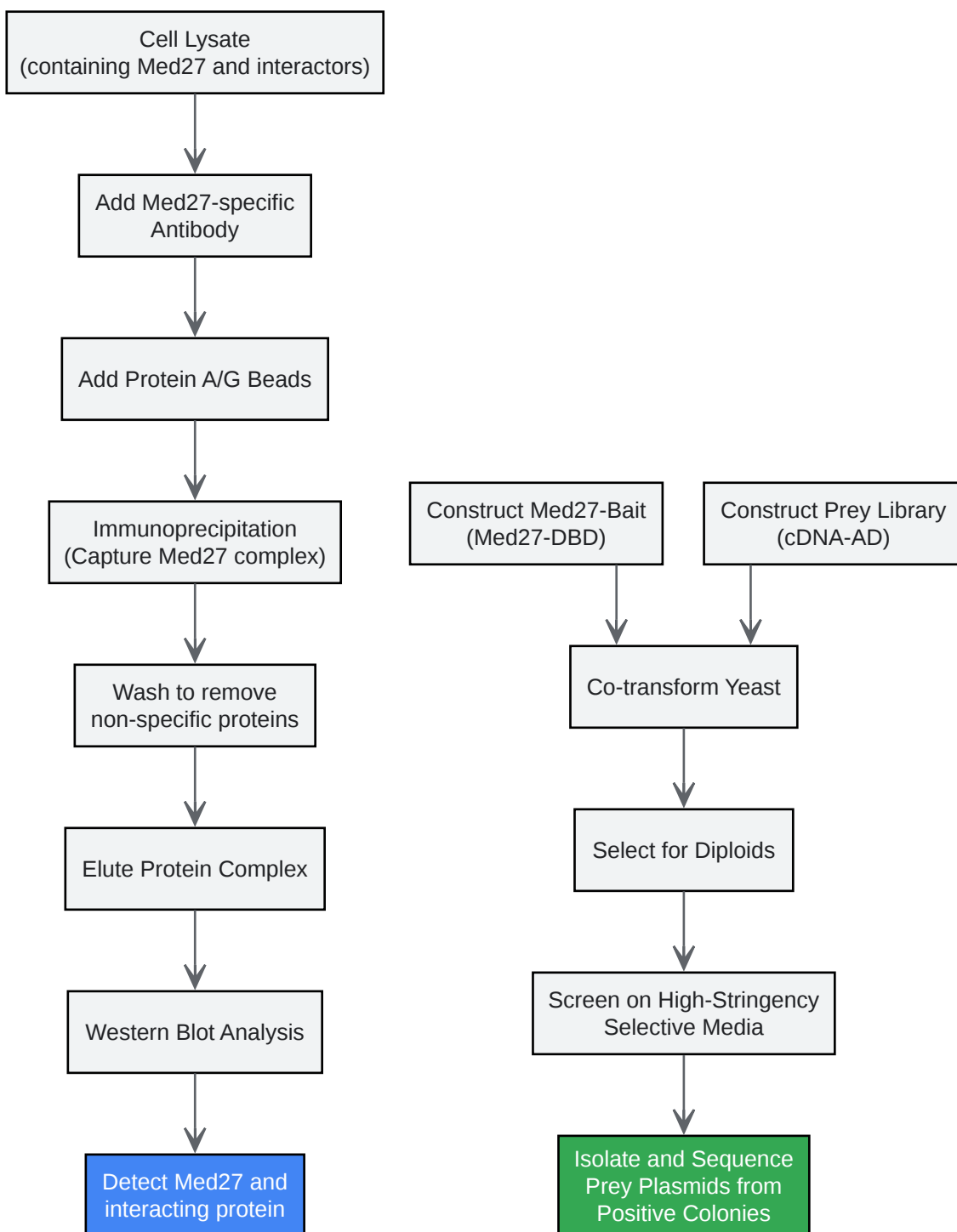
6. Data Analysis:

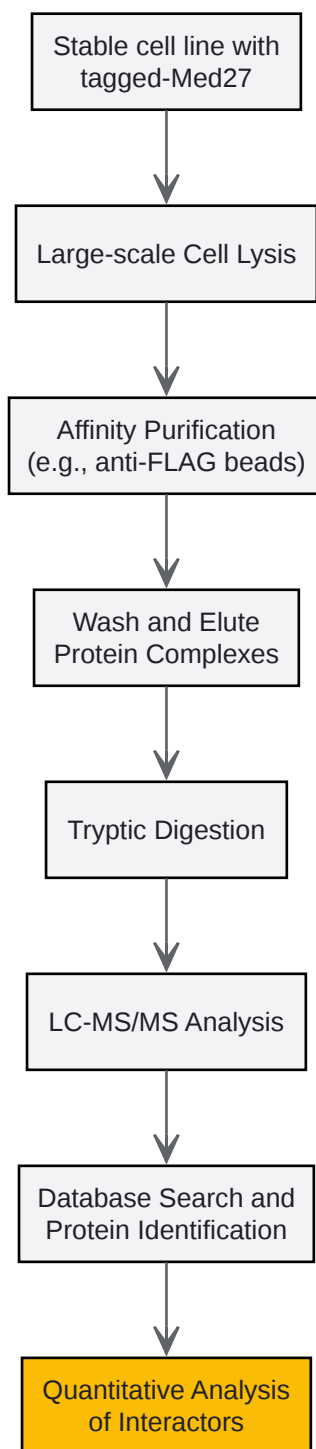
- Quantify the relative abundance of identified proteins across different samples (e.g., wild-type vs. mutant Med27) using label-free quantification or isotopic labeling methods.
- Perform statistical analysis to identify proteins that are significantly enriched in the Med27 pulldown compared to a control.

Visualizing Med27 Interactions and Workflows

To facilitate a deeper understanding of Med27's role, the following diagrams illustrate its central position in transcriptional regulation and the workflows for its study.







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- To cite this document: BenchChem. [Unraveling the Med27 Interactome: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024687#how-to-study-med27-protein-protein-interactions]

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